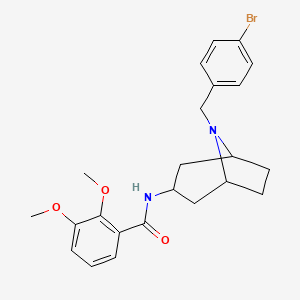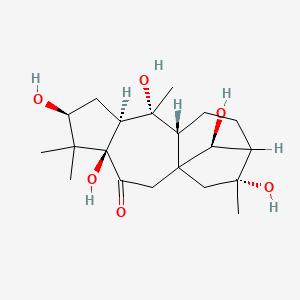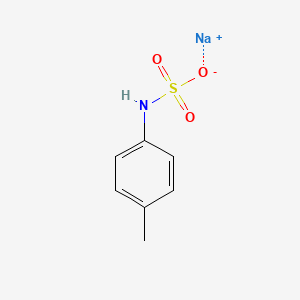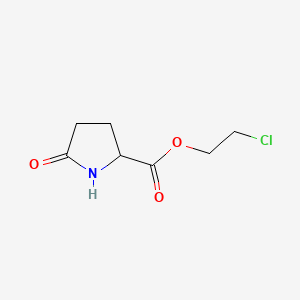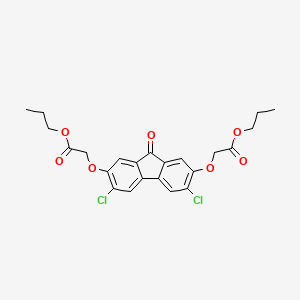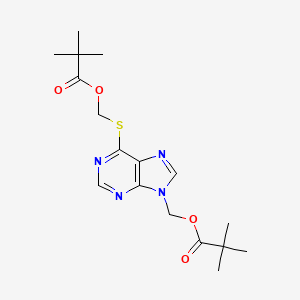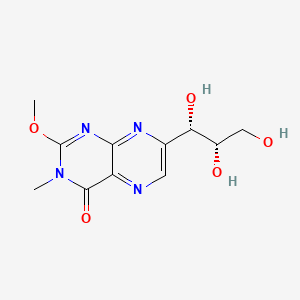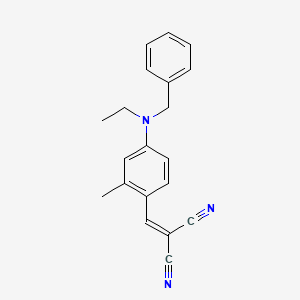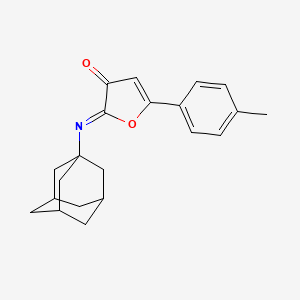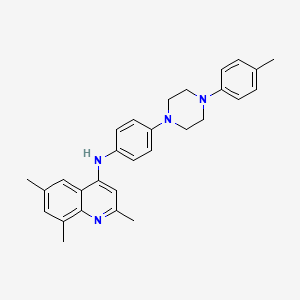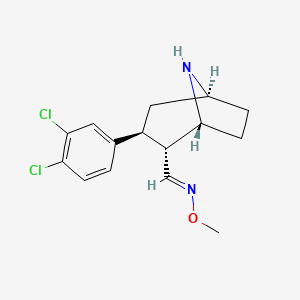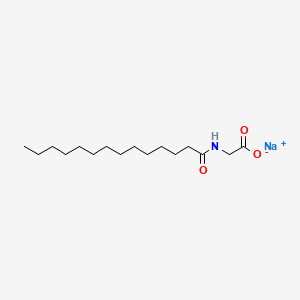
Sodium myristoyl glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium myristoyl glycinate is an amino acid-based surfactant derived from glycine and myristic acid. It is commonly used in personal care products due to its mildness and excellent foaming properties. This compound is known for its ability to cleanse the skin without causing irritation, making it a popular ingredient in shampoos, body washes, and facial cleansers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium myristoyl glycinate typically involves the reaction of myristic acid with glycine. The process begins with the conversion of myristic acid to myristoyl chloride using thionyl chloride or phosgene. The myristoyl chloride is then reacted with glycine in the presence of a base, such as sodium hydroxide, to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sodium myristoyl glycinate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form myristic acid and glycine.
Oxidation: Under oxidative conditions, the myristoyl group can be oxidized to form myristic acid derivatives.
Substitution: The compound can participate in substitution reactions where the myristoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Acylating agents like acyl chlorides or anhydrides.
Major Products Formed:
Hydrolysis: Myristic acid and glycine.
Oxidation: Myristic acid derivatives.
Substitution: Various acylated glycine derivatives.
Aplicaciones Científicas De Investigación
Sodium myristoyl glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Mecanismo De Acción
The primary mechanism of action of sodium myristoyl glycinate is its ability to reduce surface tension and form micelles. The myristoyl group interacts with hydrophobic substances, while the glycinate portion interacts with water, allowing the compound to effectively emulsify oils and dirt. This dual interaction makes it an effective cleansing agent in personal care products .
Comparación Con Compuestos Similares
Sodium lauroyl glycinate: Similar in structure but derived from lauric acid instead of myristic acid. It is also used in personal care products for its mildness and foaming properties.
Sodium cocoyl glycinate: Derived from coconut oil and glycine, known for its excellent cleansing properties and biodegradability.
Uniqueness: Sodium myristoyl glycinate is unique due to its specific fatty acid chain length (myristic acid) which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in forming stable foams and providing mild cleansing without irritation .
Propiedades
Número CAS |
83934-45-6 |
|---|---|
Fórmula molecular |
C16H30NNaO3 |
Peso molecular |
307.40 g/mol |
Nombre IUPAC |
sodium;2-(tetradecanoylamino)acetate |
InChI |
InChI=1S/C16H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20;/h2-14H2,1H3,(H,17,18)(H,19,20);/q;+1/p-1 |
Clave InChI |
YBDZITJALUSANZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


